Product packaging for 1,5-dimethyl-1H-indole-2-carbohydrazide(Cat. No.:CAS No. 914351-49-8)

1,5-dimethyl-1H-indole-2-carbohydrazide

Cat. No.: B2912833
CAS No.: 914351-49-8
M. Wt: 203.245
InChI Key: RFFZCOWSYPJOJM-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Drug Discovery and Development

The indole ring, a bicyclic aromatic heterocycle, is a ubiquitous structural motif in a plethora of natural products and synthetic compounds of therapeutic importance. Its presence in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin (B10506) underscores its fundamental role in biology. This inherent biocompatibility and the ability to interact with a wide array of biological targets have cemented the status of indole derivatives as a "privileged scaffold" in medicinal chemistry.

Historically and in contemporary medicine, indole-containing molecules have demonstrated a remarkable breadth of pharmacological activities. These include, but are not limited to:

Anticancer: Indole derivatives have been shown to inhibit tumor growth through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis. researchgate.net

Antimicrobial: The indole nucleus is a key component of compounds developed to combat bacterial and fungal infections.

Anti-inflammatory: Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often feature an indole core.

Antiviral: Researchers have successfully designed indole derivatives that show efficacy against a range of viruses.

Neurological: The structural similarity to serotonin has made indole derivatives a fertile ground for the discovery of drugs targeting the central nervous system.

The versatility of the indole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with specific biological targets.

Overview of Carbohydrazide (B1668358) Functionalities in Bioactive Molecules

The carbohydrazide moiety (-CONHNH2) is a functional group that has garnered significant attention in medicinal chemistry for its ability to impart a range of biological activities to a parent molecule. It is a derivative of hydrazine (B178648) and is characterized by its strong coordinating ability and its capacity to form stable hydrazone linkages through condensation reactions with aldehydes and ketones.

Compounds incorporating a carbohydrazide group have been reported to possess a wide spectrum of therapeutic properties, including:

Anticancer

Antimicrobial

Analgesic

Anti-inflammatory

Anticonvulsant

The carbohydrazide functionality can act as a crucial pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological receptors. Furthermore, it serves as a versatile synthetic intermediate for the construction of more complex heterocyclic systems, such as oxadiazoles (B1248032) and triazoles, which themselves are associated with diverse pharmacological profiles.

Rationale for Investigating 1,5-dimethyl-1H-indole-2-carbohydrazide and its Derivatives

The specific compound, This compound , emerges as a molecule of significant interest based on the established principles of medicinal chemistry and the known biological activities of its constituent parts. The rationale for its investigation is built upon a multi-faceted foundation.

The core indole-2-carbohydrazide scaffold is a known platform for the development of potent bioactive agents. For instance, various derivatives of indole-2-carbohydrazide have been synthesized and evaluated for their antiproliferative and anti-angiogenic activities, showing promise as potential anticancer agents. researchgate.netnih.gov Studies on related indole-carbohydrazide derivatives have also revealed potent α-glucosidase inhibitors, suggesting potential applications in diabetes management. nih.gov

The introduction of methyl groups at the 1 and 5 positions of the indole ring is a deliberate structural modification aimed at modulating the compound's properties.

N1-methylation: Substitution at the indole nitrogen (N1) can significantly impact the molecule's pharmacokinetic profile. It can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. Furthermore, blocking the N-H group prevents the formation of certain metabolites and can alter the molecule's binding mode with its target. Research into compounds like 1-methyl-1H-indole-2-carbohydrazide has highlighted their potential as anticancer agents through mechanisms like tubulin polymerization inhibition. smolecule.com

C5-methylation: Substitution at the C5 position of the benzene (B151609) portion of the indole ring can influence the electronic environment of the entire ring system. This can affect the molecule's interaction with biological targets and its metabolic stability.

Therefore, the investigation into this compound is driven by the hypothesis that the combination of the proven indole-2-carbohydrazide scaffold with specific methyl substitutions could lead to novel compounds with enhanced potency, selectivity, and improved drug-like properties. The exploration of its derivatives allows for the systematic study of structure-activity relationships, paving the way for the development of new therapeutic agents for a range of diseases, including cancer and microbial infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O B2912833 1,5-dimethyl-1H-indole-2-carbohydrazide CAS No. 914351-49-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylindole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-3-4-9-8(5-7)6-10(14(9)2)11(15)13-12/h3-6H,12H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFZCOWSYPJOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of 1,5 Dimethyl 1h Indole 2 Carbohydrazide and Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental tools for the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to piece together the complete molecular structure.

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the 1,5-dimethyl-1H-indole-2-carbohydrazide core, characteristic signals are expected for the indole (B1671886) ring protons, the two methyl groups, and the hydrazide NH and NH₂ protons. nih.govsemanticscholar.org The aromatic protons typically appear in the downfield region (δ 7.0–8.0 ppm), while the N-CH₃ and C₅-CH₃ methyl protons would resonate as singlets in the upfield region. nih.gov The hydrazide protons (CONHNH₂) often appear as broad singlets and are D₂O exchangeable. semanticscholar.org

In a study of N-benzyl-1H-indole-2-carbohydrazide derivatives, the indole NH proton was observed as a singlet around δ 11.50 ppm, while the NH₂ protons of the hydrazide moiety appeared as a singlet near δ 4.88 ppm. nih.govsemanticscholar.org For a related derivative, 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide, the indole NH proton resonates at δ 11.50 ppm and the CONH proton appears at δ 10.30 ppm in DMSO-d₆. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their chemical environment. For the this compound structure, distinct signals would be observed for the eight carbons of the indole ring, the two methyl carbons, and the carbonyl carbon of the hydrazide group. The carbonyl carbon (C=O) is typically found in the highly deshielded region of the spectrum (δ 160-170 ppm). nih.govsemanticscholar.org For instance, in N-benzyl-1H-indole-2-carbohydrazide, the C=O signal appears at δ 162.6 ppm. nih.govsemanticscholar.org The carbons of the aromatic indole ring resonate between approximately δ 100 and δ 140 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indole-2-Carbohydrazide Derivatives in DMSO-d₆
AssignmentN-Benzyl-1H-indole-2-carbohydrazide nih.govsemanticscholar.org5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide nih.gov
¹H NMR
Indole-NH11.50 (s)11.50 (s)
CONH-10.30 (s)
NH₂4.88 (s)-
Aromatic-H7.18-7.62 (m)7.20 (dd), 7.41 (d), 7.66 (d)
CH₃-2.42-2.48 (m)
¹³C NMR
C=O162.6Not reported
Aromatic-C112.8-137.4Not reported

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For this compound and its derivatives, key characteristic absorption bands confirm the presence of the principal functional groups. nih.gov

The spectra typically show:

N-H Stretching: A sharp band for the indole N-H group is usually observed around 3300-3350 cm⁻¹. nih.gov The hydrazide group shows two distinct bands for the asymmetric and symmetric N-H stretching of the terminal NH₂ group (approx. 3330 and 3200 cm⁻¹) and another for the CONH group. nih.govsemanticscholar.org In 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide, a broad N-H band is seen at 3278 cm⁻¹. nih.gov

C=O Stretching (Amide I band): A strong absorption band corresponding to the carbonyl group of the hydrazide is a prominent feature, typically appearing in the range of 1630-1690 cm⁻¹. nih.govnih.gov For example, this band is observed at 1639 cm⁻¹ for 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide and at 1680 cm⁻¹ for N-Benzyl-1H-indole-2-carbohydrazide. semanticscholar.orgnih.gov

C=N Stretching: In Schiff base derivatives formed from the carbohydrazide (B1668358), a characteristic imine (C=N) stretching vibration appears in the 1620-1650 cm⁻¹ region. nih.gov

C=C Aromatic Stretching: Vibrations associated with the indole ring are observed in the 1450-1600 cm⁻¹ region. nih.gov

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Indole-2-Carbohydrazide Derivatives
Functional GroupN-Benzyl-1H-indole-2-carbohydrazide semanticscholar.org5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide nih.gov
N-H (Hydrazide)3313, 32803278
C=O (Amide I)16801639
C=N (Imine)-1624
C=C (Aromatic)15851537, 1514, 1471

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov For this compound (C₁₁H₁₃N₃O), the expected molecular weight is approximately 203.25 g/mol . scbt.com

In electrospray ionization (ESI) mass spectra of related indole carbohydrazide derivatives, the molecular ion is often observed as a protonated ([M+H]⁺) or deprotonated ([M−H]⁻) species. nih.gov For instance, the ESI-MS of N-benzyl-1H-indole-2-carbohydrazide shows a peak at m/z 263.8 corresponding to the [M−H]⁺ ion, confirming its molecular weight of 265.31 g/mol . semanticscholar.org Similarly, the spectrum for 5-chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide displayed a base peak at m/z 302, corresponding to the [M−H]⁻ ion. nih.gov

Advanced Structural Determination Techniques (e.g., X-ray Single Crystal Analysis)

While spectroscopic methods provide robust evidence for molecular structure, single-crystal X-ray diffraction provides unambiguous proof of the atomic connectivity and the three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles. mdpi.com

The crystal structure of a derivative, 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide, has been determined, providing valuable insight into the structural features of this class of compounds. nih.gov The analysis revealed that the 1H-indole ring system is essentially planar. nih.gov In the crystal lattice, molecules form inversion dimers linked by N—H···O hydrogen bonds between the hydrazide moieties, creating a stable supramolecular structure. nih.gov Such intermolecular interactions are crucial in dictating the packing and physical properties of the compound in the solid state.

Table 3: Crystal Data for 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide nih.gov
ParameterValue
Chemical FormulaC₁₆H₁₈ClN₃O
Crystal SystemTriclinic
Space Group
a (Å)5.2727 (5)
b (Å)9.7977 (9)
c (Å)15.2380 (15)
α (°)102.229 (7)
β (°)95.732 (8)
γ (°)92.332 (7)
Volume (ų)763.94 (13)
Z2

Conformational Studies and Stereochemical Assignments (e.g., C=N bond configuration)

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For indole-2-carbohydrazide derivatives, key conformational features include the orientation of the hydrazide side chain relative to the indole ring and the geometry of substituents.

X-ray analysis of 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide shows that the cyclohexane (B81311) ring adopts a distorted chair conformation. nih.gov The torsion angles, such as C8–C10–N2–N3 (−179.6°) and C10–N2–N3–C11 (−172.8°), describe the extended, relatively planar nature of the hydrazone linker between the indole and cyclohexylidene moieties. nih.gov

For Schiff base derivatives containing an imine (C=N) double bond, stereochemistry is a critical aspect. These compounds can exist as E/Z isomers. It has been noted that for hydrazone derivatives of indole-2-carbohydrazide, the more stable E-isomer is typically the exclusive or major form observed, due to reduced steric hindrance. nih.gov The configuration is determined by the relative orientation of the highest priority groups on the C=N bond.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a biological target.

Prediction of Binding Modes and Affinities with Biological Receptors

There is no specific information available in the reviewed scientific literature regarding the molecular docking of 1,5-dimethyl-1H-indole-2-carbohydrazide with biological receptors such as COX enzymes, BRAFV600E, VEGFR-2, PI3Kα/EGFR, or HIF-1α. Studies on other indole (B1671886) derivatives have shown interactions with these targets, suggesting that the indole scaffold can be a valuable starting point for the design of inhibitors. However, without specific docking studies on this compound, any prediction of its binding mode and affinity would be purely speculative.

Analysis of Intermolecular Interactions

A detailed analysis of the intermolecular interactions of this compound, including hydrogen bonding, van der Waals forces, and electrostatic interactions with specific biological targets, is not available in the current body of scientific literature. Such analyses are contingent on the availability of molecular docking results, which, as previously stated, have not been published for this specific compound.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide insights into a molecule's reactivity and stability.

There are no published studies that have performed quantum chemical calculations, including DFT, HOMO-LUMO analysis, or atomic charge calculations, specifically for this compound. While these methods have been applied to other indole derivatives to understand their electronic properties and reactivity, the specific results for the 1,5-dimethyl variant are not documented.

In Silico Prediction of Pharmacokinetic Profiles

In silico methods are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.

Specific in silico predictions of the ADMET properties for this compound have not been reported in the scientific literature. Although general ADMET prediction tools are available, the results of such an analysis for this particular compound have not been published, precluding a detailed discussion of its likely pharmacokinetic profile.

Pharmacological Investigations of 1,5 Dimethyl 1h Indole 2 Carbohydrazide Derivatives

Anticancer and Antiproliferative Activities

Derivatives of the indole-2-carbohydrazide scaffold have demonstrated notable potential as anticancer agents through various mechanisms, including cytotoxicity against malignant cell lines, modulation of the cell cycle, and induction of programmed cell death.

In Vitro Cytotoxicity Assessment against Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of indole-2-carbohydrazide derivatives against a panel of human cancer cell lines. These assays are crucial for identifying compounds with potent antiproliferative activity.

One study synthesized a novel series of these derivatives and tested their activity against HCT116 and SW480 colon cancer cell lines. nih.gov Among the synthesized compounds, one derivative, referred to as 24f , showed potent cytotoxic activity with GI50 values of 8.1 µM against HCT116 and 7.9 µM against SW480 cells. nih.govresearchgate.net Importantly, this compound was inactive against the normal human fetal lung fibroblast cell line, MRC-5, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net

Another investigation focused on substituted-N-benzyl-1H-indole-2-carbohydrazide derivatives, testing them against MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines. mdpi.comsemanticscholar.org Several of these compounds exhibited moderate to high cytotoxicity. mdpi.com Notably, compound 4e emerged as the most active in this series, with IC50 values as low as 0.57 µM, 1.95 µM, and 3.49 µM against MCF-7, HCT116, and A549 cells, respectively. mdpi.com These values were superior to the reference drug Staurosporine. mdpi.com Another derivative, compound 4q , also showed excellent cytotoxicity with an average IC50 of 3.28 µM. semanticscholar.org

Furthermore, a series of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were evaluated against the National Cancer Institute's 60 human cancer cell line panel (NCI60). nih.govrsc.org One derivative, 6i , displayed remarkable cytotoxic activity, particularly against COLO 205 colon cancer (LC50 = 71 nM), SK-MEL-5 melanoma (LC50 = 75 nM), and MDA-MB-435 melanoma (LC50 = 259 nM). nih.govrsc.org Other compounds in the same study, such as 5f , were highly effective at inhibiting the growth of MDA-MB-435 (GI50 = 81 nM). nih.gov

Table 1: In Vitro Cytotoxicity of Selected 1,5-dimethyl-1H-indole-2-carbohydrazide Derivatives

Compound Cell Line Cancer Type Measurement Value (µM) Reference
24f HCT116 Colon GI50 8.1 nih.govresearchgate.net
24f SW480 Colon GI50 7.9 nih.govresearchgate.net
4e MCF-7 Breast IC50 0.57 mdpi.com
4e HCT116 Colon IC50 1.95 mdpi.com
4e A549 Lung IC50 3.49 mdpi.com
4q A549 Lung IC50 2.4 mdpi.com
6i COLO 205 Colon LC50 0.071 nih.govrsc.org
6i SK-MEL-5 Melanoma LC50 0.075 nih.govrsc.org
6i MDA-MB-435 Melanoma LC50 0.259 nih.govrsc.org
5f MDA-MB-435 Melanoma GI50 0.081 nih.gov

Cell Cycle Modulation Studies

The ability of anticancer agents to interfere with the cell cycle is a key mechanism for inhibiting tumor growth. Research has shown that certain indole-2-carbohydrazide derivatives can induce cell cycle arrest. For instance, one study found that treating MCF-7 breast cancer cells with a potent indole (B1671886) hydrazide derivative (compound 12 ) led to cell cycle arrest at the G0/G1 phase. researchgate.net In a separate study, derivatives 6i and 6j were shown to induce G2/M cell cycle arrest in MDA-MB-231 triple-negative breast cancer cells. nih.govrsc.org Another investigation into newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives found that the active compounds caused cell cycle arrest at the S and G2/M phases in HCT-116 cells. nih.gov This disruption of the normal cell division process is a critical step in preventing cancer cell proliferation.

Apoptosis and Programmed Cell Death Induction

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Several indole-2-carbohydrazide derivatives have been shown to possess potent apoptosis-inducing capabilities. semanticscholar.org Flow cytometry studies of cells treated with substituted-N-benzyl-1H-indole-2-carbohydrazide derivatives revealed a significant increase in the population of Annexin-V positive cells, a key indicator of apoptosis. mdpi.comsemanticscholar.org

The molecular mechanisms often involve the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. For example, Western blot analysis of MCF-7 cells treated with compound 12 showed an increased expression of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2. researchgate.net Similarly, studies on isatin-indole conjugates, which share structural similarities, demonstrated that active compounds could inhibit the expression of anti-apoptotic proteins Bcl-2 and BclxL in a dose-dependent manner in colorectal cancer cells. nih.gov The ability of derivatives 6i and 6j to induce apoptosis in MDA-MB-231 cells further confirms the pro-apoptotic potential of this class of compounds. nih.govrsc.org

Anti-angiogenic Potentials

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Targeting this process is a validated strategy in cancer therapy. Indole-2-carbohydrazide derivatives have been investigated for their anti-angiogenic properties using various assays.

Studies have employed the chick chorioallantoic membrane (CAM) assay, human umbilical vein endothelial cell (HUVEC) migration assays, and endothelial microtubule formation assays to evaluate these compounds. nih.govresearchgate.net The derivative N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) demonstrated a substantial and dose-dependent inhibition of blood vessel growth in an ex vivo rat aorta ring assay. nih.gov The in vivo CAM assay also confirmed a significant regression in blood vessels for this compound. nih.gov Furthermore, another carbothioamide derivative was found to inhibit the proliferation of HUVECs with an IC50 of 76.3 µg/mL. waocp.org

Molecular Target Identification and Pathway Analysis

Identifying the specific molecular targets and signaling pathways affected by these compounds is crucial for understanding their mechanism of action. Research indicates that indole-2-carbohydrazide derivatives can interact with multiple targets involved in cancer progression.

A primary target identified is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov Studies on compound 24f showed that it inhibits VEGFR-2 and its downstream signaling proteins in HUVECs. nih.gov Another derivative, N-5-BIC , was found to cause a significant reduction in VEGF gene expression in the HCT116 colon cancer cell line. nih.gov

Other investigations have pointed to tubulin as a potential target. Molecular docking simulations suggested that furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives inhibit tubulin polymerization by binding at the colchicine (B1669291) site, which leads to the observed G2/M cell cycle arrest. nih.govrsc.org Additionally, other indole derivatives have been found to inhibit various protein kinases and induce apoptosis through the inhibition of proteins like Mcl-1 and Bcl-2. mdpi.com

Antimicrobial Activities

While the primary focus of research on this scaffold has been on anticancer properties, the broader class of indole-based compounds is known for a wide range of biological functions, including antimicrobial activity. mdpi.comsemanticscholar.org For example, a study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which are structurally related, demonstrated significant antibacterial activity against eight Gram-positive and Gram-negative bacteria. nih.gov The most active compound in that series exhibited minimum inhibitory concentration (MIC) values ranging from 0.004 to 0.03 mg/mL. nih.gov The same compounds also showed good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov While specific data for this compound derivatives is limited in this area, the general antimicrobial potential of the indole nucleus suggests this could be a fruitful area for future investigation.

Antibacterial Efficacy (against Gram-positive and Gram-negative bacteria)

The antibacterial potential of indole-based carbohydrazide (B1668358) derivatives has been evaluated against a spectrum of bacterial pathogens. A study involving seventeen new (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated notable antibacterial activity against eight different Gram-positive and Gram-negative bacteria. nih.gov The activity of these compounds, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL, surpassed that of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by a factor of 10 to 50. nih.gov Compound 8 in this series was identified as the most active, with MIC values between 0.004–0.03 mg/mL. nih.gov The most susceptible bacterium was identified as Enterobacter cloacae, while Escherichia coli showed the most resistance. nih.gov

Similarly, research into 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives showed that compounds condensed with 2, 3, and 4-nitro benzaldehyde (B42025) derivatives exhibited promising activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Salmonella typhi, Escherichia coli) strains. itmedicalteam.pl Another study on 5-oxopyrrolidine derivatives found that a bishydrazone compound bearing two 5-nitrothien-2-yl moieties displayed the strongest antibacterial activity, with inhibition zones of 19 mm for E. coli and 18 mm for B. subtilis. lmaleidykla.lt

Compound/Derivative SeriesBacterial Strains TestedKey Findings (MIC/Inhibition Zone)Reference
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivativesGram-positive & Gram-negative bacteria (e.g., En. cloacae, E. coli, M. flavus)MIC values ranged from 0.004 to 0.045 mg/mL. Compound 8 was most active (MIC: 0.004–0.03 mg/mL). nih.gov
5-methylpyrazine-2-carbohydrazide derivatives (nitro benzaldehyde condensates)S. aureus, B. subtilis, S. typhi, E. coliShowed promising activity against all tested strains. itmedicalteam.pl
5-oxopyrrolidine bishydrazone derivative (with 5-nitrothien-2-yl moieties)E. coli, B. subtilisInhibition zones of 19 mm (E. coli) and 18 mm (B. subtilis). lmaleidykla.lt

Antifungal Efficacy

The antifungal properties of indole-related carbohydrazide derivatives have also been a focus of research. The same series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives that showed antibacterial effects also exhibited good to excellent antifungal activity. nih.gov Their MIC values were in the range of 0.004–0.06 mg/mL, with compound 15 being the most potent. Trichoderma viride was the most sensitive fungal strain, while Aspergillus fumigatus was the most resistant. nih.gov

In another study, 24 indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety were synthesized and tested against 14 plant pathogenic fungi. nih.gov One compound, designated Z2 , showed the highest bioactivity against Botrytis cinerea, with an EC50 value of 2.7 μg/mL, which was significantly more potent than the commercial fungicides azoxystrobin (B1666510) (EC50 = 14.5 μg/mL) and fluopyram (B1672901) (EC50 = 10.1 μg/mL). nih.gov Furthermore, studies on 3,4-dimethyl-1H-pyrrole-2-carboxamide and carbohydrazide analogues also reported their potential as antifungal agents, particularly against the Aspergillus genus. researchgate.net Hydrazine-based compounds, including acyl hydrazone derivatives of 5-pyrrolidine-2-one, have been noted for their effectiveness against various fungal strains, including non-albicans Candida species. nih.gov

Compound/Derivative SeriesFungal Strains TestedKey Findings (MIC/EC50)Reference
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivativese.g., T. viride, A. fumigatusMIC values ranged from 0.004 to 0.06 mg/mL. Compound 15 was the most potent. nih.gov
Indole derivatives with 1,3,4-thiadiazole (Compound Z2)Botrytis cinereaEC50 = 2.7 μg/mL. nih.gov
3,4-dimethyl-1H-pyrrole-2-carbohydrazide analoguesAspergillus genusEvaluated as potential antifungal agents. researchgate.net
Acyl hydrazone derivatives of 5-pyrrolidine-2-one12 fungal strains including non-albicans CandidaDemonstrated effective antifungal activity. nih.gov

Enzyme Inhibition Studies

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)

Derivatives based on the indole scaffold have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their COX inhibitory activity. nih.gov One compound from this series, S3 , was found to selectively inhibit COX-2 expression, suggesting it could act as an anti-inflammatory agent with reduced gastrointestinal side effects typically associated with non-selective NSAIDs that also inhibit COX-1. nih.gov Docking studies supported these findings, showing that compound S3 could bind effectively to the COX-2 enzyme. nih.gov

Other research on 1,3-dihydro-2H-indolin-2-one (oxindole) derivatives also identified compounds with COX-2 inhibitory activity. mdpi.com Although the potency of the most active compound (4e , IC50 = 3.34 μM) did not match that of the established drug celecoxib (B62257) (IC50 = 0.03 μM), the findings confirm that the indole nucleus is a viable scaffold for developing COX-2 inhibitors. mdpi.com

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs. A series of indole-carbohydrazide derivatives linked to a phenoxy-1,2,3-triazole-N-phenylacetamide moiety were synthesized and showed excellent α-glucosidase inhibitory activity. nih.gov All synthesized compounds in this series (11a–o) demonstrated significantly greater potency than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 10.0 µM), with IC50 values ranging from 6.31 ± 0.03 to 49.89 ± 0.09 µM. nih.gov The most potent compound, 11d , had an IC50 value of 6.31 µM, making it approximately 118 times more effective than acarbose. nih.gov Kinetic studies revealed that this compound acts as an uncompetitive inhibitor of the enzyme. nih.gov In a different study, Pd(II) complexes of hydrazide ligands, which were themselves inactive, demonstrated potent α-glucosidase inhibition, being roughly 300 times more effective than the standard, 1-deoxynojirimycin (B1663644) (DNJ). researchgate.net

Compound/Derivative SeriesStandard DrugInhibitory Potency (IC50)Reference
Indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives (11a-o)Acarbose (750.0 µM)6.31 - 49.89 µM nih.gov
Compound 11dAcarbose (750.0 µM)6.31 µM nih.gov
Pd(II)-hydrazide complexes1-deoxynojirimycin (DNJ)~300 times more potent than DNJ. researchgate.net

Kinase Inhibition (e.g., BRAFV600E, VEGFR-2, PI3Kα/EGFR)

Kinase inhibition is a critical mechanism for many modern anticancer drugs. Indole-2-carbohydrazide derivatives have been evaluated for their ability to inhibit various kinases, particularly those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). A novel series of indole-2-carbohydrazide derivatives was synthesized, and compound 24f was found to inhibit VEGFR-2 and its downstream signaling pathways. nih.gov

Further studies on 2-oxoindole derivatives identified compounds that act as multiple kinase inhibitors. researchgate.net Specifically, compound 6f was a potent inhibitor of PDGFRα, PDGFRβ, and VEGFR-2, with IC50 values of 7.41 nM, 6.18 nM, and 7.49 nM, respectively. researchgate.net Another study on 3-substituted oxindole (B195798) derivatives also identified a potent compound, also designated 6f , which inhibited Epidermal Growth Factor Receptor (EGFR) and VEGFR-2 with IC50 values of 1.38 µM and 5.75 µM, respectively. nih.gov These findings highlight the potential of the indole core structure in designing inhibitors that can target multiple kinases involved in tumor growth and angiogenesis. researchgate.netnih.govmdpi.com

Compound/Derivative SeriesKinase TargetInhibitory Potency (IC50)Reference
Indole-2-carbohydrazide derivative (24f)VEGFR-2Inhibited VEGFR-2 and downstream signaling. nih.gov
2-oxoindole derivative (6f)PDGFRα7.41 nM researchgate.net
PDGFRβ6.18 nM
VEGFR-27.49 nM
3-substituted oxindole derivative (6f)EGFR1.38 µM nih.gov
VEGFR-25.75 µM

Other Investigated Biological Activities

Beyond antimicrobial and enzyme inhibition activities, derivatives of indole-2-carbohydrazide have been explored for other therapeutic applications, most notably as anticancer agents. A study focused on the antiproliferative and anti-angiogenic activities of a novel series of indole-2-carbohydrazide derivatives. nih.gov The compounds were tested against HCT116 and SW480 human colon cancer cell lines. nih.gov Compound 24f displayed significant cytotoxic activity against HCT116 and SW480 cells, with GI50 values of 8.1 µM and 7.9 µM, respectively, while showing no activity against the normal MRC-5 cell line. nih.govresearchgate.net The anti-angiogenic potential of this series was confirmed through chick chorioallantoic membrane (CAM) and human umbilical vein endothelial cell (HUVEC) migration assays. nih.gov

In a separate investigation, novel isatin/indole conjugates were synthesized and evaluated for their antiproliferative effects against HT-29 and SW-620 colorectal cancer cell lines. nih.gov These findings underscore the versatility of the indole-carbohydrazide scaffold in the development of potential anticancer therapeutics that act through antiproliferative and anti-angiogenic mechanisms.

Antiplatelet Aggregation Activity

No studies detailing the evaluation of this compound derivatives for their in vitro or in vivo antiplatelet aggregation activity against inducers such as adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), or collagen were identified.

Antitubercular Activity

No research was found that screened or evaluated derivatives of this compound for their inhibitory activity against strains of Mycobacterium tuberculosis. Consequently, data regarding minimum inhibitory concentration (MIC) for this specific class of compounds is not available.

Antiviral Activity (e.g., Anti-HIV-1)

A review of the literature did not yield any studies investigating the antiviral properties of this compound derivatives against HIV-1 or any other viral pathogens.

Antioxidant Activity

No specific experimental data from antioxidant assays (such as DPPH radical scavenging, ABTS cation radical decolorization, or other methods) for derivatives of this compound could be located in the searched scientific databases.

Structure Activity Relationship Sar Studies and Lead Optimization

Analysis of Substituent Effects on Biological Activities

The biological activity of indole-2-carbohydrazide derivatives can be significantly modulated by introducing various substituents on the indole (B1671886) ring and the carbohydrazide (B1668358) moiety.

The indole ring is a key component of many biologically active compounds, and substitutions at different positions can drastically alter their pharmacological properties. chula.ac.th Studies on various indole derivatives have provided insights into how substitutions might affect the activity of compounds related to 1,5-dimethyl-1H-indole-2-carbohydrazide.

For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives designed as CysLT1 selective antagonists, the position of substituents on the indole ring was critical. researchgate.net Fluorine-substituted derivatives were found to be more potent than those with chlorine substitutions. researchgate.net Furthermore, substitution at the 4-position of the indole ring was generally the least favorable for activity, whereas methoxy (B1213986) group substitutions at the 7-position were the most favorable. researchgate.net

In the context of anticancer activity, substitutions on the indole ring have also demonstrated significant effects. In one study, a series of N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide derivatives were synthesized. nih.gov Compounds with a chloro or iodo group at the 5-position of the indole ring, combined with a phenyl group at the 3-position, showed remarkable antiproliferative activity against a panel of 60 human tumor cell lines, with GI50 values below 0.4 μM for several cancer types. nih.gov Another study revealed that introducing electron-donating groups on N-substituted 2-aryl indole derivatives tended to increase their effectiveness as acetylcholinesterase (AChE) inhibitors. nih.gov Conversely, installing electron-withdrawing groups on the furanyl ring of furanyl-3-phenyl-1H-indole-carbohydrazide derivatives did not improve their anticancer effects compared to the parent compounds. nih.gov

Table 1: Influence of Indole Ring Substitutions on Biological Activity of Indole-2-Carbohydrazide Derivatives
Compound SeriesSubstitution PositionSubstituentObserved EffectReference
3-Substituted 1H-indole-2-carboxylic acidsPosition 4VariousLeast favorable for CysLT1 antagonist activity researchgate.net
3-Substituted 1H-indole-2-carboxylic acidsPosition 7Methoxy groupMost favorable for CysLT1 antagonist activity researchgate.net
3-Phenyl-1H-indole-2-carbohydrazidesPosition 5Chloro/IodoRemarkable antiproliferative activity (GI50 < 0.4 μM) nih.gov
N-substituted 2-aryl indolesVariousElectron-donating groupsIncreased acetylcholinesterase (AChE) inhibition nih.gov
Furanyl-3-phenyl-1H-indole-carbohydrazidesFuranyl RingElectron-withdrawing groupsDid not improve anticancer effects nih.gov

The carbohydrazide group (-CONHNH2) is a critical linker and a site for chemical modification to generate diverse libraries of compounds. It often serves as a hydrogen-bonding domain, interacting with biological targets. nih.gov Modifications typically involve condensation with various aldehydes or ketones to form hydrazones (N'-substituted carbohydrazides).

Several studies have shown that the nature of the substituent attached to the terminal nitrogen of the carbohydrazide is crucial for biological activity. For example, a series of indole-2-carbohydrazide derivatives were evaluated for their antiproliferative and anti-angiogenic activities. nih.gov One of the most potent compounds, 24f, was a hydrazone derivative that displayed significant cytotoxic activities against HCT116 and SW480 cancer cell lines with GI50 values of 8.1 and 7.9 μM, respectively. nih.govresearchgate.net

In another study focusing on tubulin polymerization inhibitors, N'-(substituted phenyl) groups on the carbohydrazide moiety of 5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazides were investigated. nih.gov The results indicated that specific substitutions on this phenyl ring led to compounds with significant cytotoxicity at the nanomolar level on MCF-7 breast cancer cells and potent inhibition of tubulin assembly. nih.gov Similarly, linking the indole-2-carbohydrazide moiety to a pyrazole (B372694) scaffold resulted in derivatives with notable antiproliferation efficacy and tubulin polymerization inhibitory activity. nih.gov

Table 2: Impact of Carbohydrazide Moiety Modifications on Biological Activity
Core ScaffoldCarbohydrazide ModificationResulting Compound TypeBiological ActivityExample (IC50/GI50)Reference
Indole-2-carbohydrazideCondensation with substituted aldehydesHydrazone derivativesAntiproliferative, Anti-angiogenicGI50 = 7.9 μM (SW480) nih.govresearchgate.net
5-Halo-3-phenyl-1H-indole-2-carbohydrazideN'-(substituted phenyl)Aryl hydrazonesAntiproliferative, Tubulin inhibitionnM level cytotoxicity (MCF-7) nih.gov
Indole-carbohydrazideLinked to pyrazolePyrazole-carbohydrazide hybridsAntiproliferation, Tubulin inhibitionComparable to Colchicine (B1669291) nih.gov
Indole-carbohydrazideLinked to phenoxy-1,2,3-triazoleTriazole hybridsα-glucosidase inhibitionPotent inhibition nih.gov

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target. nih.gov For indole-2-carbohydrazide derivatives, SAR and molecular docking studies have helped to identify key pharmacophoric features.

These features typically include:

A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the carbohydrazide moiety. nih.gov

A Hydrogen Bond Donor: The -NH- groups of the carbohydrazide and the indole ring. nih.gov

A Hydrophobic/Aromatic Group: The indole ring system itself, which can engage in hydrophobic and π-π stacking interactions with the target protein. nih.gov

Additional Feature Vectors: Substituents on the indole ring or the hydrazide moiety can introduce additional hydrogen bond donors/acceptors, hydrophobic centers, or charged groups that fine-tune the interaction with the target.

Molecular docking studies on indole-based tubulin inhibitors have shown that the indole scaffold and associated groups interact with the colchicine binding site through hydrophobic interactions. nih.gov The analysis of substituted benzyl-1H-indole-2-carbohydrazide derivatives also points to the importance of the spatial arrangement of aromatic rings and hydrogen bonding groups for cytotoxicity. semanticscholar.org

Rational Design Strategies for Enhanced Potency, Selectivity, and Reduced Toxicity to Normal Cells

Rational drug design utilizes the understanding of SAR and pharmacophoric features to create more effective and safer drugs. nih.govmdpi.com For indole-2-carbohydrazide derivatives, several strategies have been employed.

Enhanced Potency and Selectivity: Structure-based design, guided by molecular modeling, allows for the synthesis of inhibitors crafted to fit specifically into the active site of a target enzyme or receptor. nih.gov For example, by analyzing the SAR of a series of compounds, researchers can identify substitutions that improve binding affinity. A study on indole-isoxazole carbohydrazides identified a derivative with significant selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), demonstrating that targeted modifications can enhance selectivity. nih.gov This involves designing molecules that exploit differences in the amino acid residues between target and off-target proteins.

Reduced Toxicity to Normal Cells: A critical goal of cancer drug design is to create agents that are selectively toxic to cancer cells while sparing normal cells. Several studies on indole-2-carbohydrazide derivatives have shown this to be an achievable objective. For instance, a novel series of these derivatives were evaluated for their antiproliferative activities against cancer cell lines (HCT116 and SW480) and a normal human fetal lung fibroblast cell line (MRC-5). nih.govresearchgate.net The lead compound, 24f, displayed potent cytotoxic activities against the cancer cell lines but was inactive against the normal MRC-5 cells, indicating a favorable therapeutic window. nih.govresearchgate.net This selectivity can be achieved by targeting pathways that are specifically dysregulated in cancer cells, such as angiogenesis, which some indole derivatives have been shown to inhibit by targeting VEGFR-2. nih.govresearchgate.net Another carbohydrazide indole derivative demonstrated low to non-toxic effects on normal human umbilical vein endothelial cells (HUVEC) with an IC50 value of 1681 μg/ml, while still inhibiting blood vessel growth. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes for 1,5-dimethyl-1H-indole-2-carbohydrazide Scaffolds

The traditional synthesis of indole-carbohydrazides often involves multi-step processes that can be time-consuming and limited in yield or diversity. nih.govresearchgate.net Future efforts are expected to concentrate on developing more efficient, scalable, and environmentally benign synthetic methodologies. The advent of automated and accelerated synthesis platforms, utilizing techniques like acoustic droplet ejection (ADE) on a nanomole scale, promises to revolutionize the exploration of chemical space around the indole (B1671886) scaffold. nih.gov

Key areas for future synthetic development include:

Modular and Convergent Synthesis: Designing routes where the core indole nucleus and various side chains can be synthesized separately and then combined in the final steps. This approach, drawing inspiration from methods developed for other complex indoles, would allow for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. nih.gov

C-H Activation/Functionalization: Leveraging modern catalytic methods to directly functionalize the carbon-hydrogen bonds of the indole ring. This strategy can significantly shorten synthetic sequences by bypassing the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. francis-press.com

Flow Chemistry: Implementing continuous flow synthesis processes can offer improved reaction control, enhanced safety, and greater scalability compared to traditional batch methods. This is particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Biocatalysis: Employing enzymes to perform specific chemical transformations can lead to highly selective and environmentally friendly synthetic steps, often under mild reaction conditions.

Synthetic StrategyTraditional ApproachEmerging Novel ApproachPotential Advantages
Scaffold Construction Linear, multi-step synthesis from pre-functionalized precursors. nih.govModular routes, late-stage C-H functionalization. nih.govfrancis-press.comIncreased efficiency, rapid diversification, reduced step count.
Reaction Scale & Speed Milligram to gram scale in batch reactors.Nanomole scale automated synthesis, microfluidics/flow chemistry. nih.govHigh-throughput screening, accelerated SAR, improved scalability.
Catalysis Stoichiometric reagents, classical catalysts.Advanced palladium catalysis, biocatalysis. nih.govHigher selectivity, milder conditions, greener chemistry.

Application of Advanced Preclinical Models for Efficacy Assessment

The evaluation of therapeutic efficacy is moving beyond traditional two-dimensional (2D) cell culture systems, which often fail to replicate the complex microenvironment of human tissues. To gain a more accurate prediction of in vivo response for compounds like this compound, future research must incorporate advanced preclinical models.

3D Spheroids and Organoids: These models mimic the three-dimensional architecture and cell-cell interactions of tumors and tissues, providing a more physiologically relevant context to assess drug penetration, efficacy, and potential resistance mechanisms.

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice, maintain the genomic and histological characteristics of the original tumor. researchgate.net They are invaluable for evaluating efficacy in a model that reflects human tumor heterogeneity.

Organ-on-a-Chip Technology: These microfluidic devices simulate the functions of human organs, allowing for the study of a drug's effect on interconnected systems and providing insights into its pharmacokinetic and pharmacodynamic properties in a human-relevant context.

Humanized Mouse Models: For assessing interactions with the immune system, mice engrafted with human immune cells can provide critical data on the potential for immuno-modulatory effects of indole derivatives.

Preclinical ModelDescriptionApplication for Indole-Carbohydrazide Assessment
3D Organoids Self-organizing, three-dimensional cultures derived from stem cells or patient tissues that mimic organ structure and function.Evaluate efficacy and toxicity in a context that reflects human tissue architecture and heterogeneity.
Patient-Derived Xenografts (PDXs) Implantation of patient tumor fragments into immunodeficient mice. researchgate.netTest anti-cancer activity against models that retain the genetic and phenotypic diversity of human tumors.
Organ-on-a-Chip Microfluidic devices lined with living human cells to simulate the physiology of a human organ or system.Assess multi-organ toxicity and model pharmacokinetic profiles in a dynamic, human-relevant system.
Humanized Mice Immunodeficient mice engrafted with functional human genes, cells, or tissues.Investigate potential interactions with the human immune system and evaluate immuno-oncology applications.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which acknowledges that many effective drugs act on multiple targets. nih.govnih.govbenthamdirect.com This is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. acs.org The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. researchgate.netchula.ac.th

Future research should intentionally explore the polypharmacological potential of this compound derivatives by designing Multi-Target-Directed Ligands (MTDLs). drugbank.commdpi.com An MTDL is a single chemical entity designed to modulate multiple targets simultaneously, offering potential for enhanced efficacy and a reduced likelihood of drug resistance. nih.govresearchgate.net For instance, an indole-based MTDL could be designed to concurrently inhibit a protein kinase and a component of an apoptotic pathway in cancer, or target both acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation in Alzheimer's disease. nih.govnih.gov This strategy requires a deep understanding of disease networks and structure-based design to achieve the desired activity profile.

Integration of Artificial Intelligence and Machine Learning in Drug Design for Indole-Carbohydrazide Derivatives

Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery by accelerating timelines and improving the predictive accuracy of preclinical development. researchgate.netmdpi.com For indole-carbohydrazide derivatives, these computational tools can be applied across the entire discovery pipeline.

Predictive Modeling: ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models from existing experimental data to predict the biological activity of novel, unsynthesized derivatives. francis-press.com This allows researchers to prioritize the synthesis of the most promising compounds.

Virtual Screening: AI-powered platforms can screen vast virtual libraries containing billions of molecules to identify new derivatives of the this compound scaffold that are predicted to have high affinity for a specific target. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for desired properties such as high potency, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govcrimsonpublishers.com

ADMET Prediction: Early prediction of a compound's pharmacokinetic and toxicity profile is crucial for reducing late-stage failures. Deep learning models trained on large ADMET datasets can provide accurate in silico predictions, guiding the selection and optimization of lead candidates. nih.gov

AI/ML ApplicationDescriptionImpact on Indole-Carbohydrazide Development
Virtual High-Throughput Screening (vHTS) Computationally screening massive compound libraries against a target protein structure. nih.govRapidly identifies diverse derivatives with high predicted binding affinity, expanding chemical space.
Generative Models (De Novo Design) AI algorithms that create novel molecular structures with optimized, user-defined properties. nih.govcrimsonpublishers.comDesigns next-generation indole-carbohydrazides with enhanced potency and drug-like properties.
QSAR & Predictive Analytics Machine learning models that correlate chemical structures with biological activities or properties. francis-press.comPrioritizes synthetic efforts on compounds most likely to succeed; refines understanding of SAR.
ADMET Prediction Using deep learning to forecast a molecule's pharmacokinetic and toxicity profile. nih.govEnables early-stage deselection of candidates with poor properties, reducing costly late-stage failures.

Investigation of Intracellular Mechanisms Beyond Initial Target Binding

While identifying the primary molecular target of this compound is a critical first step, a comprehensive understanding of its biological effects requires looking beyond this initial binding event. Indole compounds are known to modulate complex intracellular signaling networks. nih.gov Future research must employ systems-level approaches to elucidate the downstream consequences of target engagement.

This includes:

Global Proteomics and Phosphoproteomics: These techniques can map the large-scale changes in protein expression and phosphorylation states within a cell upon treatment with the compound. This can reveal the full spectrum of signaling pathways that are modulated, uncovering unexpected mechanisms of action or off-target effects.

Transcriptomics (RNA-Seq): Analyzing changes in gene expression provides a global view of the cellular response to the drug, helping to identify compensatory mechanisms, potential biomarkers of response, and downstream effector pathways.

Chemoproteomics: Using chemical probes based on the indole-carbohydrazide scaffold to identify the full suite of proteins that the compound interacts with directly or indirectly within the native cellular environment.

Q & A

Q. What are the optimal synthetic routes for 1,5-dimethyl-1H-indole-2-carbohydrazide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of indole-2-carbohydrazide derivatives typically involves condensation reactions between indole aldehydes and hydrazides. For this compound, key steps include:

  • Reagent Selection : Use 3-formyl-1H-indole-2-carboxylic acid derivatives (or their esters) as precursors, reacting with hydrazine under acidic conditions (e.g., acetic acid) to form the carbohydrazide moiety .
  • Optimization : Refluxing in acetic acid for 3–5 hours yields crystalline products (71–90% yields for analogous compounds). Catalysts like Mn(IV) oxide in dichloromethane (DCM) can improve efficiency (85% yield in similar reactions) .
  • Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions via characteristic shifts. For example, indole protons appear at δ 7.0–8.5 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
  • IR Spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) of the carbohydrazide group .
  • Mass Spectrometry : Validate molecular weight (e.g., m/z = 231.25 for C₁₁H₁₃N₃O) and fragmentation patterns .

Advanced Research Questions

Q. What computational methods predict hydrogen bonding and molecular interactions in this compound?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) in crystal structures .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify donor/acceptor sites. Software like Gaussian or ORCA can model interactions .
  • Crystallographic Software : SHELXL refines hydrogen-bond geometries, while ORTEP-3 visualizes anisotropic displacement ellipsoids .

Q. How can researchers resolve discrepancies in biological activity data for indole-2-carbohydrazide derivatives?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HCT116 for antiproliferative assays) and dose ranges (e.g., 5–50 µM) .
  • Control Experiments : Compare with reference compounds (e.g., doxorubicin) to validate assay sensitivity .
  • Mechanistic Studies : Use Western blotting to confirm downstream targets (e.g., VEGFR-2 inhibition in anti-angiogenic assays) .

Q. What advanced crystallization techniques determine the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DCM/methanol mixtures).
  • Software Pipeline :
    • SHELX Suite : SHELXD for phase determination, SHELXL for refinement .
    • WinGX : Integrate data processing (e.g., absorption corrections) and generate CIF files .
  • Visualization : ORTEP-3 renders thermal ellipsoids and hydrogen-bonding networks .

Q. How do structural modifications impact the biological activity of indole-2-carbohydrazide derivatives?

Methodological Answer:

  • SAR Studies : Introduce substituents (e.g., hydroxy, methoxy) at the benzylidene moiety to enhance anti-angiogenic activity. Compound 24f (GI₅₀ = 7.9 µM) features a 2-hydroxy-4-methoxy group, improving solubility and target binding .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to VEGFR-2. Hydrophobic substituents align with active-site pockets .

Q. What strategies mitigate challenges in characterizing ring puckering and conformation in indole derivatives?

Methodological Answer:

  • Cremer-Pople Parameters : Quantify puckering amplitudes (q) and phase angles (φ) for five-membered rings using Cartesian coordinates .
  • Torsion Angle Analysis : Compare experimental (X-ray) vs. calculated (DFT) values to identify conformational flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.